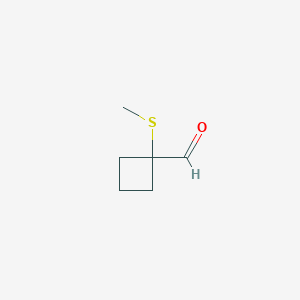

1-(Methylsulfanyl)cyclobutane-1-carbaldehyde

描述

1-(Methylsulfanyl)cyclobutane-1-carbaldehyde (CAS: 35120-17-3) is a cyclobutane derivative featuring a methylsulfanyl (-S-CH₃) substituent and a formyl (-CHO) group attached to the cyclobutane ring. Its molecular formula is C₆H₁₀OS, with a molar mass of 130.21 g/mol . The compound’s structure combines the steric constraints of the cyclobutane ring with the electronic effects of the sulfur-containing substituent, making it a versatile intermediate in organic synthesis. The aldehyde group enables nucleophilic additions, while the methylsulfanyl moiety may participate in sulfur-specific reactions, such as oxidations or alkylations .

属性

IUPAC Name |

1-methylsulfanylcyclobutane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-8-6(5-7)3-2-4-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPDQYFMZLEAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1(CCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(Methylsulfanyl)cyclobutane-1-carbaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, cytotoxic, and other biological properties, supported by relevant research findings and case studies.

Chemical Structure

The compound is characterized by a cyclobutane ring with a methylsulfanyl group and a carbaldehyde functional group. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be utilized in formulations aimed at treating infections caused by these pathogens.

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, indicating potential applications in cancer therapy.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.4 |

| MCF-7 (Breast Cancer) | 18.7 |

These findings highlight the compound's selective cytotoxicity, particularly against HeLa cells, which could pave the way for its use in targeted cancer therapies.

The biological activity of this compound is thought to involve several mechanisms:

- Disruption of Cell Membranes: The compound may interfere with the integrity of microbial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in cellular metabolism, thus affecting cell viability and proliferation.

Case Studies

Several studies have focused on the application of this compound in medicinal chemistry:

- A study published in MDPI highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound in drug development for antibiotic-resistant infections .

- Another investigation assessed its cytotoxicity against a panel of cancer cell lines, revealing promising results that warrant further exploration in clinical settings.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Observations:

The methylsulfanyl group in the parent compound enhances lipophilicity, which may improve membrane permeability in pharmaceutical contexts .

The carboxylic acid derivative (C₇H₁₂O₂S) demonstrates significantly higher acidity (pKa ~4.45) than the aldehyde, expanding its utility in pH-sensitive applications .

Hydrogen Bonding :

- The 2-hydroxy-2-methylpropyl variant (C₉H₁₆O₂) can form intramolecular hydrogen bonds, likely improving solubility in polar solvents .

准备方法

Starting Materials and Functionalization

- Cyclobutane Precursors: The synthesis typically begins with cyclobutane-1-carboxylic acid derivatives or cyclobutanones, which provide the four-membered ring scaffold.

- Introduction of Methylsulfanyl Group: The methylsulfanyl (-SCH3) substituent is commonly introduced via nucleophilic substitution using sodium methylthiolate (NaSMe) under anhydrous conditions, often in polar aprotic solvents like dimethylformamide (DMF) at moderate temperatures (~60°C) to avoid ring strain-induced side reactions.

- Aldehyde Formation: The aldehyde group can be installed by oxidation of primary alcohol intermediates or by direct formylation methods. Careful control of oxidizing agents and reaction time is essential to prevent further oxidation to carboxylic acids.

Representative Multi-Step Synthesis

A typical synthetic pathway includes:

- Nucleophilic substitution: Reacting a cyclobutyl halide or tosylate derivative with sodium methylthiolate to install the methylsulfanyl group.

- Reduction: Conversion of a carboxylic acid or ester precursor to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH4).

- Oxidation: Selective oxidation of the primary alcohol to the aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane under anhydrous conditions.

This sequence ensures the aldehyde is formed without disrupting the methylsulfanyl substituent or the cyclobutane ring.

Industrial and Scale-Up Considerations

Industrial synthesis may employ continuous flow reactors to optimize reaction times and yields, with purification by distillation or chromatography to achieve high purity. Temperature control is critical to avoid ring-opening or side reactions. Stoichiometric balance of reagents is optimized to minimize byproducts.

Reaction Mechanisms and Functional Group Reactivity

- Aldehyde Group: Exhibits typical electrophilic reactivity, undergoing nucleophilic addition and oxidation-reduction reactions.

- Methylsulfanyl Group: Can be oxidized stepwise from sulfide to sulfoxide and sulfone under controlled conditions, often using m-chloroperbenzoic acid (mCPBA).

- Cyclobutane Ring: The ring strain influences reactivity; harsh acidic or basic conditions can lead to ring-opening. Mild conditions are preferred to preserve the ring.

Data Table: Summary of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | Sodium methylthiolate (NaSMe), DMF, 60°C | Introduce methylsulfanyl group | ~75 | Anhydrous conditions critical |

| 2 | Reduction | NaBH4, ethanol or THF, 0-25°C | Convert carboxylic acid/ester to alcohol | 70-85 | Mild reducing agent preserves ring |

| 3 | Oxidation | PCC or Dess–Martin periodinane, DCM, RT | Oxidize alcohol to aldehyde | 65-80 | Controlled to avoid overoxidation |

| 4 | Purification | Chromatography or distillation | Isolate pure 1-(Methylsulfanyl)cyclobutane-1-carbaldehyde | - | Essential for removing side products |

Research Findings and Optimization Insights

- Temperature Control: Maintaining moderate temperatures (~25–60°C) during substitution and oxidation steps is crucial to prevent cyclobutane ring cleavage.

- Solvent Choice: Polar aprotic solvents like DMF facilitate nucleophilic substitution, while dichloromethane (DCM) is preferred for oxidation steps.

- Stoichiometry: Using near equimolar amounts of reagents minimizes side reactions and improves yield.

- Purification: High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients effectively assess purity and isolate the target compound.

- Characterization: 1H-NMR and 13C-NMR spectroscopy confirm the presence of cyclobutane ring protons and aldehyde carbonyl (~190–200 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight.

常见问题

Q. What are the optimal synthetic routes for 1-(Methylsulfanyl)cyclobutane-1-carbaldehyde?

- Methodological Answer: The compound can be synthesized via cyclization reactions using cyclobutane precursors. A retrosynthetic approach suggests starting with cyclobutane-1-carboxylic acid derivatives, introducing the methylsulfanyl group via nucleophilic substitution or thiol-ene reactions. For example, methyl 2-cyanocyclobutane-1-carboxylate (CAS 32811-84-0) serves as a key intermediate in analogous syntheses, where functionalization at the cyclobutane ring is achieved using methyl disulfide or methylthiol reagents under basic conditions . Catalysts like Lewis acids (e.g., BF₃·OEt₂) or transition-metal complexes may enhance regioselectivity.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement of single-crystal diffraction data. The cyclobutane ring’s puckering and the methylsulfanyl group’s orientation can be resolved with high-resolution data .

- Spectroscopy: Combine ¹H/¹³C NMR (to identify aldehyde protons at ~9.8 ppm and methylsulfanyl groups at ~2.1 ppm) and IR (C=O stretch ~1700 cm⁻¹). Mass spectrometry (EI/ESI) confirms molecular weight (e.g., m/z 144 for C₆H₁₀OS) .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s reactivity in nucleophilic additions or cycloadditions?

- Methodological Answer: The methylsulfanyl group acts as an electron-donating substituent, activating the cyclobutane ring toward electrophilic attacks. For example, in Diels-Alder reactions, it enhances the dienophile’s reactivity by lowering the LUMO energy. Comparative studies with non-sulfurated analogs (e.g., cyclobutane-1-carbaldehyde) show accelerated reaction rates in thiol-Michael additions, as confirmed by kinetic assays .

Q. What strategies resolve contradictions between computational predictions and experimental data in stereochemical assignments?

- Methodological Answer:

- Hybrid DFT/MD Simulations: Use Gaussian or ORCA to model stereoisomers and compare computed NMR/IR spectra with experimental data.

- Crystallographic Validation: If computational models suggest multiple conformers, grow single crystals and refine structures using SHELXL to resolve ambiguities. For example, discrepancies in cyclobutane ring puckering can arise from dynamic effects, requiring temperature-dependent crystallography .

Q. What are the challenges in synthesizing enantiomerically pure this compound?

- Methodological Answer: Chiral resolution via HPLC with amylose-based columns (e.g., Chiralpak IA) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can isolate enantiomers. However, the cyclobutane ring’s strain complicates kinetic resolution. A reported workaround involves synthesizing a prochiral intermediate (e.g., cyclobutane-1-carboxylic acid ester) and introducing chirality via enzymatic desymmetrization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。